molecular formula C22H23ClF3N B1437004 (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride CAS No. 1428118-39-1

(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

Cat. No.: B1437004
CAS No.: 1428118-39-1
M. Wt: 393.9 g/mol
InChI Key: DSKNQUVQQYTQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C22H23ClF3N and its molecular weight is 393.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Cinacalcet Hydrochloride Lei and colleagues (2014) described efficient synthetic methods for substances related to cinacalcet hydrochloride, including a compound structurally similar to "(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride". They identified compounds from commercially available materials and characterized them by spectral data, highlighting the importance of these substances in synthesis applications (Lei et al., 2014).

2. Utilization in Asymmetric Synthesis Bijukumar and colleagues (2008) detailed a synthesis route for cinacalcet hydrochloride, emphasizing the key steps like Knoevenagel–Doebner condensation and amide reduction, which are crucial in asymmetric synthesis processes (Bijukumar et al., 2008).

3. Role in Enantioselective Synthesis Boggs and team (2007) discussed the efficient asymmetric synthesis of a molecule potentially effective against human papillomavirus infections. The synthesis involved asymmetric reductive amination directed by chiral (phenyl)ethylamines, demonstrating the compound's relevance in enantioselective synthetic processes (Boggs et al., 2007).

4. Implications in Fluorescence Derivatisation Frade et al. (2007) explored the coupling of 3-(Naphthalen-1-ylamino)propanoic acid to amino acids to assess its applicability as a fluorescent derivatising agent. The findings suggest potential applications in fluorescence studies and biological assays, highlighting the derivative's significance in photophysical research (Frade et al., 2007).

5. Contribution to Antibacterial Research Patel and Patel (2017) synthesized a series of heterocyclic compounds and screened them for antibacterial activity, indicating the potential application of similar compounds in developing new antibacterial agents (Patel & Patel, 2017).

Mechanism of Action

Target of Action

Amine hydrochloride salts don’t have a specific target of action in the body. They are often used in pharmaceuticals to increase the water solubility of a drug so that it can be administered orally or intravenously .

Mode of Action

The main chemical property of amines is their ability to act as weak organic bases. Amines have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions

Pharmacokinetics

Amine hydrochloride salts can enhance the water solubility of drugs, which can improve their absorption and distribution in the body . The specific ADME properties would depend on the drug in which the amine hydrochloride salt is used.

Result of Action

The molecular and cellular effects of amine hydrochloride salts would depend on the specific drug in which they are used. In general, they can help to improve the drug’s solubility and bioavailability .

Action Environment

Environmental factors such as pH can influence the action of amine hydrochloride salts. For example, in an acidic environment, amines can accept a proton to form a positively charged ammonium ion .

Properties

IUPAC Name

N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-10-4-8-18-7-2-3-9-21(18)20)26-15-5-6-17-11-13-19(14-12-17)22(23,24)25;/h2-4,7-14,16,26H,5-6,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKNQUVQQYTQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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